Inferior Clot Strength Inhibition vs. Class I GPIIb/IIIa Antagonist (Roxifiban) Due to Rapid Platelet Dissociation Kinetics
In a thromboelastography (TEG) study directly comparing multiple GPIIb/IIIa antagonists, the Class II antagonist YZ211 (the free acid form of sibrafiban) inhibited tissue factor‑, endotoxin‑, Factor Xa‑, and thrombin‑induced clot strength with an IC50 of 0.3–4.7 µM, whereas the Class I antagonist XV459 (the active form of roxifiban) achieved IC50 values of 30–70 nM across the same stimuli [1]. This approximately 10‑ to 150‑fold difference in potency was attributed to the rapid dissociation rate of sibrafiban from the GPIIb/IIIa receptor. Furthermore, the IC50 values for both sibrafiban and orbofiban (another Class II antagonist) substantially exceeded their clinically achievable plasma concentrations, indicating that standard dosing may be insufficient to suppress platelet‑fibrin clot formation in vivo [1].
| Evidence Dimension | Inhibition of platelet-fibrin clot strength (TEG) across multiple stimuli |
|---|---|
| Target Compound Data | IC50 = 0.3–4.7 µM (YZ211, free acid of sibrafiban) |
| Comparator Or Baseline | IC50 = 30–70 nM (XV459, free acid of roxifiban, Class I) |
| Quantified Difference | Sibrafiban IC50 is approximately 10‑ to 150‑fold higher (less potent) |
| Conditions | Thromboelastography with tissue factor, lipopolysaccharide, Factor Xa, and thrombin stimuli; isolated human platelets |
Why This Matters
This directly quantifies why sibrafiban should be selected as a Class II reference compound when modeling incomplete platelet inhibition or studying the mechanistic limitations of fast‑dissociating GPIIb/IIIa antagonists.
- [1] Mousa SA, Khurana S, Forsythe MS. Comparison of the effect of different platelet GPIIb/IIIa antagonists on the dynamics of platelet/fibrin-mediated clot strength induced using thromboelastography. Thromb Res. 2001;104(1):49-56. doi:10.1016/S0049-3848(01)00336-X View Source
